molecular formula C15H15N3O2 B11689660 N'-[(Z)-(4-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide

N'-[(Z)-(4-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide

Cat. No.: B11689660
M. Wt: 269.30 g/mol
InChI Key: NDZBBIQBXQTKBK-MFOYZWKCSA-N
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Description

N’-[(Z)-(4-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide is a Schiff base compound known for its versatile applications in various fields of chemistry and biology. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an azomethine group (-C=N-). This particular compound is characterized by the presence of a methoxyphenyl group and a methylpyridine moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 6-methylpyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:

  • Dissolve 4-methoxybenzaldehyde and 6-methylpyridine-3-carbohydrazide in ethanol.
  • Heat the mixture under reflux for several hours.
  • Allow the reaction mixture to cool to room temperature.
  • Filter the precipitated product and wash it with cold ethanol.
  • Dry the product under reduced pressure to obtain the pure compound.

Industrial Production Methods

While the laboratory-scale synthesis of N’-[(Z)-(4-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(4-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N’-[(Z)-(4-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide has a wide range of scientific research applications:

    Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.

    Biology: It exhibits biological activity and is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: The compound is explored for its pharmacological properties, including enzyme inhibition and interaction with biological macromolecules.

    Industry: It is used in the synthesis of advanced materials, dyes, and polymers due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The azomethine group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways and exert its effects.

Comparison with Similar Compounds

N’-[(Z)-(4-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide can be compared with other Schiff base compounds, such as:

    N’-[(Z)-(4-fluorophenyl)methylidene]-6-methylpyridine-3-carbohydrazide: Similar structure but with a fluorine substituent, which may alter its reactivity and biological activity.

    N’-[(Z)-(4-chlorophenyl)methylidene]-6-methylpyridine-3-carbohydrazide: Contains a chlorine substituent, affecting its chemical and physical properties.

    N’-[(Z)-(4-bromophenyl)methylidene]-6-methylpyridine-3-carbohydrazide:

The uniqueness of N’-[(Z)-(4-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide lies in its methoxy group, which imparts specific electronic and steric effects, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

N-[(Z)-(4-methoxyphenyl)methylideneamino]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C15H15N3O2/c1-11-3-6-13(10-16-11)15(19)18-17-9-12-4-7-14(20-2)8-5-12/h3-10H,1-2H3,(H,18,19)/b17-9-

InChI Key

NDZBBIQBXQTKBK-MFOYZWKCSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC=C(C=C2)OC

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC

Origin of Product

United States

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